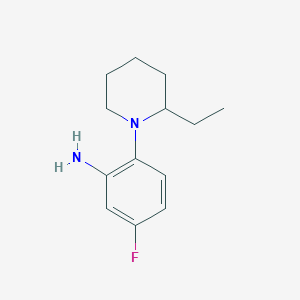
2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline
Overview
Description
2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline is a useful research compound. Its molecular formula is C13H19FN2 and its molecular weight is 222.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2-Ethyl-1-piperidinyl)-5-fluoroaniline is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its piperidine ring and a fluorine atom attached to the aniline moiety. Its chemical structure can be represented as follows:
Target Receptors : Similar compounds have shown a tendency to interact with various receptors, including opioid receptors and P2X3 receptors. The interaction with these receptors can lead to significant biological effects, such as analgesia and modulation of pain pathways.
Biochemical Pathways : The compound may undergo metabolic transformations typical of piperidine derivatives, such as hydroxylation and N-dealkylation, influencing its pharmacokinetic properties and biological activity.
Analgesic Effects
Research indicates that compounds with structural similarities to this compound may exhibit analgesic properties. For instance, studies on P2X3 receptor antagonists have demonstrated their efficacy in reducing pain responses in animal models. The compound's interaction with P2X3 receptors could potentially lead to enhanced analgesic effects, which warrants further investigation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the aniline ring significantly affect the biological activity of related compounds. For example, halogen substitutions can enhance binding affinity and selectivity for target receptors. A comparative analysis of various derivatives has shown that fluorine substitution at specific positions can increase metabolic stability while maintaining or enhancing biological activity.
| Compound | IC50 (nM) | Selectivity | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | Analgesic |
| Compound A | 375 | P2X3 > P2X2/3 | Anti-nociceptive |
| Compound B | TBD | TBD | Antidepressant |
Case Studies
- P2X3 Receptor Antagonism : In a study focused on P2X3 receptor antagonists, a structurally similar compound demonstrated significant anti-nociceptive effects in neuropathic pain models. This suggests that this compound may share similar properties worthy of exploration in pain management therapies .
- Behavioral Studies : Behavioral assays involving related piperidine derivatives have indicated potential anxiolytic effects, hinting at broader neurological implications for compounds like this compound .
Properties
IUPAC Name |
2-(2-ethylpiperidin-1-yl)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(14)9-12(13)15/h6-7,9,11H,2-5,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCMZKPBRVDPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















